3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-6-5-7-15(10-13)24(22,23)18-12-16-19-14(2)11-17(20-16)21-8-3-4-9-21/h5-7,10-11,18H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAZXSRDFVGXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The presence of a pyrrolidine ring suggests that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be influenced by the specific structural features of the compound, including its stereochemistry.
Biological Activity
The compound 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The structure includes a sulfonamide group, which is significant for its biological activity, as well as pyrimidine and pyrrolidine rings that contribute to its pharmacophoric characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 4-methoxy-3-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-yl)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
| InChI Key | AYDUOTGJADBXGR-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity effectively. The pyrimidine and pyrrolidine components enhance binding affinity, making the compound a potential candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine and sulfonamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects against these pathogens .
Anticancer Activity
In vitro studies have explored the anticancer potential of pyrimidine-based compounds. For example, certain derivatives have been shown to inhibit cell proliferation in cancer cell lines, such as A431 vulvar epidermal carcinoma cells. This inhibition is often linked to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. Compounds with similar structures have demonstrated inhibitory effects on cholinesterase and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Antibacterial Activity Study :
A study conducted on pyrrolidine derivatives revealed that specific structural modifications led to enhanced antibacterial properties. The presence of electron-donating groups on the phenyl ring significantly increased antimicrobial efficacy against tested strains . -
Anticancer Evaluation :
Research involving pyrimidine nucleosides indicated that specific analogs significantly inhibited cell migration and invasion in vitro, showcasing their potential in cancer therapy . -
Enzyme Inhibition Research :
A recent review highlighted the effectiveness of piperidine derivatives in inhibiting cholinesterase activity, emphasizing the importance of structural features in enhancing selectivity and potency against target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with sulfonamide-containing pyrimidine derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 52, ). Below is a comparative analysis:
Key Differences in Pharmacological Profiles
- Bioavailability : The pyrrolidin-1-yl group in the target compound may enhance solubility compared to the fluorinated chromen-4-one moiety in Example 52, which could increase metabolic stability but reduce membrane permeability.
- Selectivity : The pyrazolo[3,4-d]pyrimidine core in Example 52 is associated with higher kinase selectivity due to its fused heterocyclic system, whereas the simpler pyrimidine scaffold in the target compound may exhibit broader off-target effects.
- Synthetic Complexity : Example 52 requires multi-step synthesis involving palladium-catalyzed cross-coupling, while the target compound’s synthesis is likely less resource-intensive .
Experimental Data Limitations
- No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound is available in the provided evidence. Comparisons are inferred from structural analogs.
- Similar data for the target compound is absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
